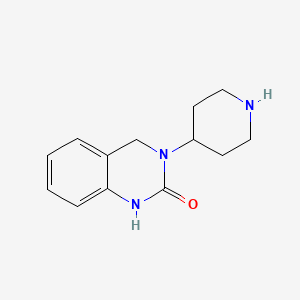

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTFHYBYFDYWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453067 | |

| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-75-2 | |

| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy. The synthesis involves a three-step sequence commencing with a reductive amination to couple the piperidine and quinazolinone precursors, followed by a cyclization reaction to construct the dihydroquinazolinone core, and culminating in a final deprotection step. Each stage is elucidated with detailed experimental procedures, mechanistic insights, and characterization data.

Introduction

The 3,4-dihydroquinazolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities. The incorporation of a piperidine moiety at the N-3 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, making this compound a valuable target for synthetic exploration and drug discovery programs.

This guide details a logical and efficient synthetic pathway designed for both laboratory-scale synthesis and potential scale-up. The chosen strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound (3 ), suggests a disconnection at the N-C bond of the piperidine ring and the urea moiety of the quinazolinone ring. This leads to three key building blocks: 2-aminobenzylamine (4 ), N-Boc-4-piperidone (5 ), and a carbonyl source for the C2 of the quinazolinone, such as urea.

The forward synthesis, therefore, is conceptualized as a three-step process:

-

Reductive Amination: Coupling of 2-aminobenzylamine (4 ) with N-Boc-4-piperidone (5 ) to form the key intermediate, tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ). This reaction is a cornerstone for forming the crucial C-N bond.[2][3]

-

Cyclization: Reaction of the diamine intermediate (1 ) with urea to construct the 3,4-dihydroquinazolin-2(1H)-one ring system, yielding the Boc-protected target molecule, tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ).

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from intermediate 2 to afford the final product, this compound (3 ).[4][5]

This strategy offers excellent control over the introduction of the piperidinyl substituent and utilizes well-established and reliable chemical transformations.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1)

This step employs a reductive amination reaction, a robust method for the formation of amines from carbonyl compounds.[2] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and high selectivity for imines over ketones, which minimizes side reactions.[6][7]

Reaction Scheme:

Procedure:

-

To a solution of 2-aminobenzylamine (4 ) (1.0 eq) in anhydrous dichloromethane (DCM), N-Boc-4-piperidone (5 ) (1.05 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

-

The reaction mixture is stirred at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ) as a viscous oil.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Aminobenzylamine (4 ) | 1.0 | 122.17 |

| N-Boc-4-piperidone (5 ) | 1.05 | 199.26 |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 |

| Dichloromethane | - | 84.93 |

Step 2: Synthesis of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2)

The formation of the dihydroquinazolinone ring is achieved through the condensation of the diamine intermediate with urea. This cyclization reaction is a common method for the synthesis of cyclic ureas.[8][9]

Reaction Scheme:

Procedure:

-

A mixture of tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ) (1.0 eq) and urea (1.5 eq) is heated in a suitable high-boiling solvent (e.g., dimethylformamide or dioxane) at 120-140 °C.

-

The reaction is monitored by TLC. The reaction time can vary from 6 to 24 hours.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to give tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ) as a solid.

Table 2: Reagent Quantities for Step 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 1 | 1.0 | 305.43 |

| Urea | 1.5 | 60.06 |

Step 3: Synthesis of this compound (3)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[4][5][10]

Reaction Scheme:

Procedure:

-

To a solution of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ) (1.0 eq) in DCM, trifluoroacetic acid (TFA) (10 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC shows complete deprotection.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM and neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound (3 ) as a solid. Further purification can be achieved by recrystallization if necessary.

Table 3: Reagent Quantities for Step 3

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 2 | 1.0 | 331.42 |

| Trifluoroacetic Acid | 10 | 114.02 |

| Dichloromethane | - | 84.93 |

Characterization of the Final Product

The structure of the synthesized this compound (3 ) should be confirmed by standard analytical techniques.

-

Appearance: White to off-white solid.[11]

-

Molecular Formula: C₁₃H₁₇N₃O[11]

-

Molecular Weight: 231.29 g/mol [11]

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons of the quinazolinone ring, a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, and exchangeable protons for the NH groups.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include aromatic carbons, the benzylic carbon, piperidine ring carbons, and a carbonyl carbon for the urea moiety.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₈N₃O [M+H]⁺: 232.14; found: 232.1.

Mechanistic Insights and Workflow Visualization

Reaction Mechanism

The overall synthetic pathway involves a sequence of well-understood organic reactions. The reductive amination proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent. The cyclization step is a condensation reaction involving the nucleophilic attack of the amino groups on the carbonyl carbon of urea, followed by the elimination of ammonia. The final deprotection is an acid-catalyzed cleavage of the tert-butyl carbamate.

Figure 1: Overall synthetic workflow for this compound.

Figure 2: Simplified mechanism of the reductive amination step.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described protocols are based on well-established synthetic methodologies, ensuring reproducibility and scalability. By providing detailed experimental procedures, reagent tables, and mechanistic insights, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented workflow allows for the facile production of the target molecule, opening avenues for further biological evaluation and derivatization studies.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. academic.oup.com [academic.oup.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. peptide.com [peptide.com]

- 11. 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone 79098-75-2 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of Dihydroquinazolinone Derivatives

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of biologically active compounds. These "privileged structures" serve as versatile platforms for drug discovery, offering a foundational architecture that can be finely tuned to interact with diverse biological targets. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has firmly established itself as such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[3][4][5][6] This guide provides a detailed exploration of the molecular mechanisms that underpin the diverse therapeutic potential of dihydroquinazolinone derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the key molecular targets, the downstream cellular consequences of target engagement, and the experimental methodologies used to validate these mechanisms.

The Spectrum of Molecular Targets: A Multi-Pronged Approach

The therapeutic versatility of dihydroquinazolinone derivatives stems from their ability to interact with a wide array of distinct protein targets. This multi-target profile is a testament to the scaffold's unique structural and electronic properties, which allow for diverse modifications to achieve specific binding affinities.

Protein Kinase Inhibition: Disrupting Oncogenic Signaling

A primary mechanism through which dihydroquinazolinones exert their potent anticancer effects is the inhibition of protein kinases, enzymes that are often hyperactivated in malignant cells.[7]

-

Receptor Tyrosine Kinases (RTKs): Many derivatives function as small molecule inhibitors that compete with ATP at the kinase domain of RTKs.[8] Targets in this class include the Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-MET.[7][9][10] By blocking the autophosphorylation and activation of these receptors, the compounds effectively shut down downstream pro-survival and proliferative signaling pathways, such as the PI3K/AKT and MAPK pathways.[11] For instance, certain 3-methylquinazolinone derivatives show significant inhibitory effects against EGFR wild-type tyrosine kinase (EGFRwt-TK).[9] Similarly, a quinazolinone hydrazide triazole derivative, CM9, was found to inhibit MET kinase activity and also showed activity against ALK, AXL, FGFR1, and VEGFRs.[12]

-

Non-Receptor Tyrosine and Serine/Threonine Kinases: The inhibitory action is not limited to receptors. Dihydroquinazolinones have been shown to target intracellular kinases like SRC, AKT1, and Mitogen- and Stress-Activated Kinase 1 (MSK1), which are critical nodes in cancer cell signaling.[11][13][14] Inhibition of AKT, for example, can cripple a central pathway responsible for cell survival and resistance to apoptosis.

Below is a generalized signaling pathway illustrating the inhibitory effect of a dihydroquinazolinone derivative on a receptor tyrosine kinase.

Caption: Dihydroquinazolinone inhibition of a Receptor Tyrosine Kinase (RTK).

PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. Dihydroquinazolinone derivatives have been designed to inhibit these enzymes, a mechanism of significant interest in oncology.[15][16][17] In cancers with existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable DNA double-strand breaks, triggering cell death through a concept known as synthetic lethality.[17] The quinazolinone scaffold can act as a bioisostere of the nicotinamide moiety of NAD+, allowing it to occupy the nicotinamide-ribose (NI) binding site and block the catalytic activity of PARP.[17] Some derivatives show potent inhibition with IC50 values in the nanomolar range, comparable to approved PARP inhibitors like Olaparib.[17]

Additional Diverse Targets

The structural plasticity of the DHQ scaffold allows it to engage with a variety of other targets:

-

Microtubules: Certain derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics. This leads to mitotic arrest and apoptosis, a mechanism analogous to agents like colchicine.[3][18]

-

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed that show potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6]

-

Ion Channels: Specific derivatives have been identified as inhibitors of the Plasmodium falciparum cation-transporting ATPase PfATP4, a key regulator of sodium homeostasis in the malaria parasite, making them promising antimalarial candidates.[4] Others have been shown to inhibit the TRPM2 channel, offering neuroprotection in ischemic injury models.[19]

-

Muscarinic Receptors: A series of derivatives were identified as potent and selective partial agonists for the M1 and M4 muscarinic acetylcholine receptors, which are targets for antipsychotic agents.[20]

-

Antimicrobial Targets: While the precise mechanisms are still under broad investigation, numerous DHQ derivatives exhibit significant antibacterial and antifungal activity against a range of pathogenic strains, including E. coli, S. aureus, and C. albicans.[21][22][23]

Cellular Consequences and Phenotypic Outcomes

The engagement of these molecular targets translates into measurable effects on cellular behavior, which form the basis of the therapeutic activity of dihydroquinazolinones.

-

Anticancer Activity: The most studied outcome is the anticancer effect. Target inhibition leads to a cascade of cellular events including:

-

Inhibition of Proliferation: A direct consequence of blocking mitogenic signaling pathways.[11]

-

Cell Cycle Arrest: Compounds can induce arrest at specific checkpoints, most commonly the G2/M phase, preventing cell division.[9][17]

-

Induction of Apoptosis: Disruption of survival signals or catastrophic DNA damage triggers programmed cell death.[9][10]

-

Inhibition of Metastasis: By targeting pathways involved in cell motility, derivatives can suppress cancer cell migration, adhesion, and invasion.[5]

-

-

Metabolic Reprogramming: Recent studies using metabolomics have revealed that DHQ derivatives can profoundly alter the metabolic landscape of cancer cells. For example, compound C5 was shown to disturb energy production, redox homeostasis, and the metabolism of amino acids and choline phospholipids in prostate cancer cells, striking at the metabolic hallmarks of cancer.[5]

The following table summarizes the cytotoxic activity of selected dihydroquinazolinone derivatives against various cancer cell lines.

| Compound ID | R1 Group | R2/R3 Group | Cell Line | IC50 (µM) | Citation |

| 5a | Phenyl | 2-Me-C₆H₄ | HCT-116 | 4.87 (72h) | [15] |

| 5d | 4-OMe-C₆H₄ | Phenyl | MCF-7 | 24.99 (72h) | [15] |

| 10f | 4-F-benzyl | 4-F (on phenyl) | HCT-116 | 16.30 (72h) | [15] |

| CA1-e | Varied Amino Acid | Varied Amine/Heterocycle | A2780 | 22.76 | [11] |

| CA1-g | Varied Amino Acid | Varied Amine/Heterocycle | A2780 | 24.94 | [11] |

| C5 | (Not specified) | 4-dimethylamino (on phenyl) | DU145 | < 15 | [5] |

| CM9 | (Not specified) | p-bromo benzyl | EBC-1 | 8.6 | [10][12] |

Methodologies for Mechanistic Elucidation: A Validated Workflow

Determining the mechanism of action requires a multi-faceted experimental approach, integrating computational, in vitro, and in vivo techniques. The trustworthiness of these findings relies on a self-validating system of complementary assays. The following workflow is a field-proven strategy for characterizing novel dihydroquinazolinone derivatives.

Caption: A typical workflow for the discovery and validation of DHQ derivatives.

In Silico Prediction: Rationalizing Target Binding

-

Objective: To predict the binding mode and affinity of derivatives to a hypothesized target protein, guiding rational drug design.

-

Protocol: Molecular Docking

-

Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., PARP-1, EGFR kinase domain) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or active site cavity.

-

Preparation of Ligand: Draw the 2D structure of the dihydroquinazolinone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.

-

Docking Simulation: Use software like GOLD or AutoDock to dock the ligand into the receptor's active site.[15] The software samples multiple conformations and orientations of the ligand, scoring them based on binding energy.

-

Analysis: Analyze the top-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site.[6][24] This provides a structural hypothesis for the observed activity.

-

In Vitro Confirmation: From Cytotoxicity to Target Engagement

-

Objective: To quantify the biological activity of the synthesized compounds against cancer cells and confirm their direct interaction with the intended molecular target.

-

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][15]

-

Compound Treatment: Treat the cells with a range of concentrations of the dihydroquinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Reading: After incubation, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[25]

-

-

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Principle: This is a robust method to quantify kinase activity by measuring the phosphorylation of a specific substrate. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2), that bind to the substrate and the phosphorylated residue, respectively.

-

Reaction Setup: In a microplate, combine the kinase (e.g., c-MET), a biotinylated substrate, and ATP in a reaction buffer.[10]

-

Inhibitor Addition: Add varying concentrations of the dihydroquinazolinone derivative to the wells.

-

Detection: After incubation, stop the reaction and add the detection reagents: Europium-labeled anti-tag antibody and d2-labeled anti-phospho-residue antibody.

-

Signal Reading: If the substrate is phosphorylated, the antibodies bind in proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor upon excitation. The HTRF signal is read on a compatible plate reader. A decrease in signal indicates kinase inhibition.

-

Conclusion and Future Outlook

The dihydroquinazolinone scaffold represents a highly successful platform in modern drug discovery. Its mechanism of action is diverse, ranging from the well-established inhibition of oncogenic kinases and PARP to the modulation of cholinesterases and ion channels. This versatility underscores its "privileged" status. The continued exploration of this scaffold, guided by integrated experimental workflows that combine in silico design with robust in vitro and in vivo validation, promises to yield a new generation of therapeutic agents. Future research will likely focus on refining selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic areas where this remarkable scaffold can make a clinical impact.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 9. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 18. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Discovery of dihydroquinazolinone derivatives as potent, selective, and CNS-penetrant M(1) and M(4) muscarinic acetylcholine receptors agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]

- 22. Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jmchemsci.com [jmchemsci.com]

- 24. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

"spectroscopic data (NMR, MS) of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Derivatives of 2,3-dihydroquinazolin-4(1H)-one, in particular, have demonstrated a wide spectrum of pharmacological activities, making them attractive targets in drug discovery and development.[2][3] This guide focuses on a specific derivative, this compound, a molecule of interest for synthetic and medicinal chemists.

While this compound is commercially available for research purposes, a comprehensive, publicly available spectroscopic analysis is not readily found in peer-reviewed literature.[4][5] This technical guide, therefore, serves a critical role. It provides researchers, scientists, and drug development professionals with a predictive and methodological framework for the definitive structural elucidation and characterization of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretations herein are grounded in established principles and data from closely related structural analogs, reflecting the expert approach required when tackling novel chemical entities.

Physicochemical Properties and Structure

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| CAS Number | 79098-75-2 | [4] |

| Appearance | Solid | [4] |

Structure:

Caption: Chemical structure of this compound.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming the molecular weight and probing the structural integrity of a synthesized compound. For a molecule like this compound, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its ability to efficiently ionize polar molecules.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution with the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid facilitates protonation.

-

Instrumentation: Introduce the sample into the ESI-mass spectrometer via direct infusion or using a Liquid Chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

-

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 231.29, the expected m/z value is 232.30 .

-

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion ([M+H]⁺ at m/z 232.3). The fragmentation pattern offers a unique fingerprint of the molecule.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Causality of Fragmentation:

-

Pathway to m/z 147.1: The most probable fragmentation involves the cleavage of the bond between the quinazolinone N3 and the piperidine nitrogen, followed by rearrangement and loss of a neutral piperidine fragment.

-

Pathway to m/z 85.1: A common fragmentation for N-substituted piperidines is the formation of the stable piperidinyl cation.

-

Pathway to m/z 148.1: Cleavage can result in the formation of the protonated 3,4-dihydroquinazolin-2(1H)-one core structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework of a molecule. High-field NMR (e.g., 400 MHz or higher) is recommended for optimal resolution.[6] The choice of a deuterated solvent is critical; DMSO-d₆ is highly suitable as it effectively dissolves a wide range of organic molecules and its residual water peak does not typically obscure important signals. Furthermore, it allows for the observation of exchangeable N-H protons.[6][7]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

-

Filter: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C. A spectral width of 0 to 180 ppm is appropriate.

-

2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. These 2D spectra are crucial for unambiguous signal assignment.[8]

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted chemical shifts (δ) are based on the analysis of the 2,3-dihydroquinazolin-4(1H)-one core and substituted piperidine systems.[7][9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| N1-H | ~8.3 | broad singlet | 1H | Exchangeable proton on the quinazolinone ring. Broadness due to quadrupolar relaxation and exchange. |

| Aromatic H (4x) | 6.7 - 7.3 | multiplet | 4H | Protons on the benzene ring. The pattern will be complex due to their respective couplings. Typically, H adjacent to N1 is downfield. |

| C4-H₂ | ~4.4 | singlet | 2H | Methylene protons on the dihydro- portion of the quinazolinone ring. Appear as a singlet as they are chemically equivalent and lack adjacent protons. |

| Piperidine N-H | ~2.5-3.0 | broad singlet | 1H | Exchangeable proton on the piperidine nitrogen. Position and shape are concentration and temperature dependent. May not be observed. |

| Piperidine CH (N-CH) | ~3.5 | multiplet | 1H | The methine proton at the point of attachment to the quinazolinone nitrogen. |

| Piperidine CH₂ (axial, 2x) | ~1.6 | multiplet | 2H | Axial protons on the piperidine ring. |

| Piperidine CH₂ (equatorial, 2x) | ~2.9 | multiplet | 2H | Equatorial protons on the piperidine ring, typically deshielded compared to axial protons. |

| Piperidine CH₂ (axial, 2x) | ~1.8 | multiplet | 2H | The second set of axial protons. |

| Piperidine CH₂ (equatorial, 2x) | ~2.7 | multiplet | 2H | The second set of equatorial protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale and Notes |

| C2 (C=O) | ~163 | Carbonyl carbon, typically found in this downfield region for ureas and amides.[7] |

| C8a | ~147 | Aromatic carbon attached to N1. |

| Aromatic C (4x) | 114 - 134 | Four distinct signals for the aromatic carbons of the benzene ring. |

| C4a | ~117 | Aromatic carbon at the ring junction. |

| C4 (CH₂) ** | ~65 | Aliphatic methylene carbon of the quinazolinone ring. |

| Piperidine C4 (CH) | ~50 | The methine carbon attached to the quinazolinone nitrogen. |

| Piperidine C2/C6 (CH₂) | ~45 | Aliphatic carbons adjacent to the piperidine nitrogen. |

| Piperidine C3/C5 (CH₂) ** | ~30 | The remaining aliphatic carbons of the piperidine ring. |

Integrated Spectroscopic Workflow

The structural confirmation of this compound is not reliant on a single technique, but on the logical integration of all data. This workflow ensures a self-validating system for characterization.

Caption: Integrated workflow for the structural elucidation of the title compound.

Conclusion

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone 79098-75-2 [sigmaaldrich.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

"physicochemical properties of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one"

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed into drugs for treating a multitude of conditions, underscoring its therapeutic versatility.[1][2] The specific derivative, this compound, represents a molecule of significant interest for researchers, scientists, and drug development professionals.

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters—including solubility, lipophilicity, stability, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed technical overview of the known and predicted physicochemical properties of this compound, alongside field-proven methodologies for its empirical characterization. The objective is to equip researchers with the foundational knowledge required to advance this promising molecule through the drug discovery pipeline.

Section 1: Chemical Identity and Structural Elucidation

Accurate identification is the first step in any chemical or biological investigation. The fundamental identifiers for this compound are cataloged below.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 79098-75-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₇N₃O | [3] |

| Molecular Weight | 231.29 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Canonical SMILES | C1CNCCC1N2C(=O)NC3=CC=CC=C3C2 | |

| InChI Key | KSTFHYBYFDYWSD-UHFFFAOYSA-N |

Figure 1: 2D Structure of this compound

Section 2: Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is critical to note that many of these values are computationally predicted and require experimental verification for use in a regulatory or developmental setting.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 459.0 ± 45.0 °C | Indicates thermal stability at high temperatures, relevant for manufacturing and formulation processes.[3][5] |

| Density | 1.180 ± 0.06 g/cm³ | Important for formulation design, particularly for solid dosage forms.[3][5] |

| pKa | 14.85 ± 0.20 | The pKa influences the ionization state of a molecule at different physiological pH values, directly impacting solubility, absorption across membranes, and receptor binding. The piperidinyl nitrogen is expected to be the primary basic center.[3][5] |

| XLogP3 | 2.19 | A measure of lipophilicity, LogP is a critical predictor of a drug's ability to cross cell membranes. A value in this range is often associated with good oral absorption potential.[3] |

Section 3: Analytical Characterization and Methodologies

As a Senior Application Scientist, my experience underscores that predicted data is merely a starting point. Rigorous experimental characterization is non-negotiable. The following protocols outline a self-validating system for confirming the identity, purity, and key properties of a synthesized batch of this compound.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

This workflow is designed to separate the target compound from any impurities and confirm its molecular weight, providing orthogonal confirmation of identity.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for a molecule with this LogP, enabling separation from more polar starting materials or more non-polar byproducts.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and proton source, ensuring sharp peak shapes and efficient ionization in the mass spectrometer.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient elution is essential to ensure that compounds with a wide range of polarities are eluted efficiently, providing a comprehensive impurity profile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm.

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electrospray Ionization (ESI) in positive mode. Causality: The presence of basic nitrogen atoms in the piperidine and quinazolinone rings makes the molecule readily protonated, making positive mode ESI highly effective.

-

Analysis: Scan for the protonated molecular ion [M+H]⁺ at m/z 232.14.

-

Protocol 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons (e.g., N-H).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Signals:

-

Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the four protons on the benzene ring.

-

Piperidine Ring (~1.5-3.5 ppm): A complex set of multiplets for the axial and equatorial protons.

-

Quinazolinone CH₂ (~4.0-4.5 ppm): A singlet or AB quartet for the methylene group in the dihydro-quinazolinone ring.

-

N-H Protons: Broad signals that may be exchangeable with D₂O, corresponding to the piperidine N-H and quinazolinone N-H.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

Carbonyl Carbon (~160-170 ppm): A distinct peak for the C=O group.

-

Aromatic Carbons (~110-150 ppm): Six signals for the carbons of the benzene ring.

-

Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine and methylene groups.

-

-

-

2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Section 4: Stability Assessment

Stability testing is a cornerstone of pharmaceutical development, ensuring a drug product maintains its quality, safety, and efficacy throughout its shelf life.[6] The process involves evaluating the impact of environmental factors like temperature, humidity, and light.[7][8]

Guiding Principle: A robust stability program aims to identify potential degradation pathways, determine appropriate storage conditions, and establish a product's shelf life.[6][9] This is achieved through a combination of long-term, accelerated, and forced degradation studies.[8][10]

Protocol 3: Forced Degradation (Stress Testing)

The objective of stress testing is to intentionally degrade the sample to predict the likely degradation products under more extreme conditions and to establish the "stability-indicating" capability of the analytical method.[8]

Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid powder at 105°C for 24 hours.

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

-

Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by the validated HPLC-MS method (Protocol 1) against a non-stressed control.

-

Evaluation:

-

Calculate the percentage of degradation.

-

Check for the appearance of new peaks (degradants).

-

Ensure the main peak and degradant peaks are well-separated (peak purity), thus validating the method as "stability-indicating."

-

Section 5: Biological Context and Potential Applications

While specific biological data for this compound is not extensively published, the 2,3-dihydroquinazolin-4(1H)-one scaffold is a prolific source of bioactive compounds.[1][2] Understanding this context is crucial for guiding future research.

-

Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines.[11] A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells and leads to apoptosis.[12]

-

Antiparasitic Activity: The scaffold has shown promise in combating neglected tropical diseases. Specific derivatives have been identified as potent anti-leishmanial agents.[13] Furthermore, a high-throughput screen identified the dihydroquinazolinone class as a novel antimalarial that targets the parasite's PfATP4 ion pump.[14]

-

Other Activities: The versatility of the quinazolinone core has led to the discovery of derivatives with analgesic, anti-inflammatory, and antibacterial properties.[15][16]

Conclusion

This compound is a compound built upon a medicinally significant quinazolinone scaffold. Its predicted physicochemical properties, such as a LogP of ~2.2 and the presence of a basic center, suggest a favorable profile for further investigation. However, this guide emphasizes the critical importance of moving beyond computational predictions to rigorous experimental verification. The detailed protocols for analytical characterization and stability testing provide a validated framework for researchers to generate the reliable data necessary for any drug development program. Given the established potential of this chemical class in oncology and infectious diseases, a thorough understanding of these foundational properties is the essential first step toward unlocking the full therapeutic potential of this promising molecule.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. echemi.com [echemi.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound | 79098-75-2 [amp.chemicalbook.com]

- 6. qbdgroup.com [qbdgroup.com]

- 7. japsonline.com [japsonline.com]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. gmpsop.com [gmpsop.com]

- 10. criver.com [criver.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 16. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of 2,3-dihydroquinazolin-4(1H)-one bioactivity"

An In-Depth Technical Guide to the Bioactivity of 2,3-Dihydroquinazolin-4(1H)-ones

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures."[1] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a quintessential example of such a scaffold.[1] This nitrogen-containing heterocyclic motif, comprising a benzene ring fused to a dihydropyrimidinone ring, serves as the foundation for a vast array of synthetic derivatives exhibiting remarkable therapeutic potential.[1][2] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the diverse bioactivities associated with DHQ derivatives. We will delve into the synthetic strategies that give rise to this molecular diversity, explore the key mechanisms of action underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and present detailed, field-proven experimental protocols for their evaluation. Our focus extends beyond a mere recitation of findings to an analysis of the structure-activity relationships (SAR) that govern their efficacy, offering a deeper understanding of why these molecules function as they do.

Part 1: Synthesis - The Gateway to Diversity

The broad therapeutic applicability of DHQs is fundamentally enabled by accessible and versatile synthetic methodologies. The most prevalent and efficient approach is the one-pot, multi-component reaction (MCR), which allows for the rapid assembly of the core structure from simple precursors.[3][4]

The primary synthetic route involves the condensation of an anthranilamide derivative (or its precursor, isatoic anhydride) with an aldehyde and an amine.[3][4][5] This reaction is often catalyzed by a variety of agents, ranging from Lewis acids (e.g., InBr₃, ZrCl₄) to Brønsted acids (e.g., p-TsOH), and even heterogeneous or "green" catalysts to improve yields and environmental compatibility.[6][7][8]

The causality behind this experimental choice is efficiency and diversity. By simply varying the aldehyde and amine components, a vast library of DHQ derivatives with different substituents at the C2 and N3 positions can be generated, which is crucial for exploring the structure-activity landscape for any given biological target.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Introduction: The Significance of the Dihydroquinazolinone Scaffold

An Application Guide to the Synthesis of 3-Substituted Dihydroquinazolinones

The 3,4-dihydroquinazolinone (DHQ) core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including anti-migraine, anti-HIV, anti-cancer, and anti-microbial properties.[1][2] The clinical significance of this structural motif necessitates the development of robust, efficient, and versatile synthetic protocols that allow for the systematic exploration of chemical space around the core structure. This guide provides detailed protocols and mechanistic insights for the synthesis of 3-substituted dihydroquinazolinones, aimed at researchers in synthetic chemistry and drug development. We will explore a modern, metal-free, one-pot cascade reaction that offers high efficiency and sustainability.

Featured Protocol: Metal-Free, One-Pot Synthesis via a Cascade Cyclization/Leuckart-Wallach Type Reaction

Traditional methods for synthesizing DHQs often rely on multi-step procedures, harsh reaction conditions, or expensive and potentially toxic transition-metal catalysts.[1][3] A significant advancement is the development of a metal-free, one-pot cascade reaction that utilizes readily available starting materials and simple reagents. This protocol, based on the work of Odell and coworkers, employs a modified Leuckart-Wallach reaction, where formic acid serves as both a Brønsted acid catalyst and a reducing agent.[2][4][5]

Scientific Rationale and Mechanistic Insight

The reaction proceeds through a highly efficient cascade sequence. The key is the in situ formation of an N-acyliminium ion intermediate. The process begins with the condensation of an o-formyl-substituted carbamate and a primary amine to form an imine. In the presence of formic acid, the carbamate's carbonyl group is protonated, facilitating an intramolecular cyclization onto the imine nitrogen, which generates the crucial cyclic N-acyliminium ion. This highly electrophilic intermediate is then reduced by a hydride transfer from another molecule of formic acid (or its conjugate base, formate) to yield the final 3,4-dihydroquinazolinone product. The only byproducts of this elegant process are water, methanol, and carbon dioxide, highlighting its high atom economy and environmental compatibility.[1][2][4]

Reaction Mechanism Diagram

Caption: Mechanism of the cascade cyclization/Leuckart-Wallach type reaction.

Experimental Protocols

General Workflow for DHQ Synthesis

The synthesis is a straightforward one-pot procedure. The starting materials are combined in a single reaction vessel with the acid, heated, and then subjected to a simple work-up to isolate the pure product.

Caption: General one-pot experimental workflow for DHQ synthesis.

Detailed Step-by-Step Protocol

This protocol is a representative example for the synthesis of 3-benzyl-3,4-dihydroquinazolinone.

-

Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add methyl (2-formylphenyl)carbamate (1 equivalent, e.g., 0.28 mmol, 50 mg).

-

Addition of Amine: Add benzylamine (1.5 equivalents, 0.42 mmol, 45 µL).

-

Reaction Initiation: Add formic acid (1.0 mL). Seal the vial.

-

Heating: Place the vial in a preheated heating block at 80 °C and stir for the required time (typically 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-benzyl-3,4-dihydroquinazolinone.

Note for Aliphatic Amines: For less reactive aliphatic amines, a two-step, one-pot protocol may be required. First, the carbamate and amine are heated in acetic acid to form the N-acyliminium ion, followed by the addition of formic acid to complete the reduction.[1][4]

Data Presentation: Substrate Scope and Yields

The metal-free Leuckart-Wallach type reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the carbamate and the amine components.[1][2][4]

| Entry | Carbamate Substituent (at C6) | Amine (R'-NH₂) | Product | Yield (%) |

| 1 | H | Benzylamine | 3-Benzyl-DHQ | 92% |

| 2 | H | 4-Methoxybenzylamine | 3-(4-Methoxybenzyl)-DHQ | 95% |

| 3 | H | 2-Thiophenemethylamine | 3-((Thiophen-2-yl)methyl)-DHQ | 81% |

| 4 | Cl | Benzylamine | 6-Chloro-3-benzyl-DHQ | 86% |

| 5 | OMe | Benzylamine | 6-Methoxy-3-benzyl-DHQ | 89% |

| 6 | H | Cyclohexylamine | 3-Cyclohexyl-DHQ | 85% |

| 7 | H | Ammonium Acetate | 3-H-DHQ | 78% |

| 8 | H | n-Butylamine | 3-(n-Butyl)-DHQ | 92% |

Data synthesized from representative yields reported in the literature.[1][2][4]

Conclusion and Outlook

The described cascade cyclization/Leuckart-Wallach type reaction represents a state-of-the-art method for the synthesis of 3-substituted 3,4-dihydroquinazolinones. Its operational simplicity, high yields, broad substrate scope, and environmentally benign nature make it an attractive and powerful tool for medicinal chemists and researchers in organic synthesis.[1][4] This protocol avoids the use of metal catalysts, reducing costs and simplifying purification. The modularity of this one-pot reaction allows for the rapid generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: High-Throughput In Vitro Kinase Inhibition Assay for 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation arises from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][3] Derivatives of this scaffold have been extensively investigated and developed as potent agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

A significant body of research highlights the role of quinazolinone-based compounds as modulators of protein kinases.[7] Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[8] Compounds based on the quinazolinone framework have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Akt/PKB.[9][10][11]

Given this precedent, this document outlines a robust, high-throughput in vitro assay protocol for evaluating the inhibitory potential of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one against a representative protein kinase. The selected methodology is based on the highly sensitive and homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, specifically the LANCE® Ultra technology, which is an industry standard for kinase screening.[8][12][13]

Assay Principle: LANCE® Ultra TR-FRET for Kinase Inhibition

The LANCE® (Lanthanide Chelate Excite) Ultra assay is a proximity-based immunoassay that measures the phosphorylation of a substrate by a kinase.[12][13] The principle combines the benefits of TRF (Time-Resolved Fluorescence) with FRET (Förster Resonance Energy Transfer) to create a no-wash, highly sensitive detection method.[14]

The assay operates as follows:

-

Kinase Reaction: The kinase of interest phosphorylates a substrate peptide that is labeled with a ULight™ acceptor fluorophore.

-

Detection: A specific antibody that recognizes the phosphorylated epitope on the substrate is added. This antibody is labeled with a Europium (Eu) chelate, which serves as the energy donor.

-

Proximity & FRET: When the antibody binds to the phosphorylated ULight-substrate, the Eu-donor and ULight-acceptor are brought into close proximity (~10 nm).[12]

-

Signal Generation: Upon excitation of the Eu-donor at 320-340 nm, it transfers its energy to the nearby ULight-acceptor, which in turn emits a specific, long-lived signal at 665 nm. In the absence of kinase activity (or in the presence of an inhibitor), the substrate is not phosphorylated, the antibody does not bind, and no FRET occurs.

The inhibitory activity of This compound is quantified by measuring the reduction in the 665 nm FRET signal.

Caption: Principle of the LANCE Ultra TR-FRET kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and can be adapted for various kinases. The final assay volume is 20 µL. Note: The choice of kinase and substrate will depend on the specific research hypothesis. For this general protocol, a well-characterized kinase like AKT1 is assumed.

Materials and Reagents

| Reagent | Recommended Source | Purpose |

| This compound | Sigma-Aldrich (e.g., KOB0147)[15] | Test Compound |

| Recombinant Human Kinase (e.g., AKT1) | Revvity, MilliporeSigma | Enzyme |

| LANCE Ultra ULight™-Substrate Peptide | Revvity | Kinase Substrate (Acceptor) |

| LANCE Eu-W1024 Anti-Phospho-Substrate Antibody | Revvity | Detection Antibody (Donor) |

| ATP (Adenosine 5'-triphosphate) | MilliporeSigma | Phosphate Donor |

| Kinase Assay Buffer (e.g., 50 mM HEPES, MgCl₂, BSA) | Varies by Kinase | Reaction Buffer |

| Staurosporine | MilliporeSigma | Positive Control Inhibitor |

| DMSO (Dimethyl sulfoxide), Anhydrous | MilliporeSigma | Compound Solvent |

| EDTA (Ethylenediaminetetraacetic acid) | MilliporeSigma | Stop Solution Component |

| Low-Volume 384-well White Assay Plates | Greiner, Corning | Assay Plate |

| TR-FRET-compatible Plate Reader | Revvity, BMG Labtech | Signal Detection |

Reagent Preparation

-

Kinase Buffer (1X): Prepare according to the kinase manufacturer's datasheet. A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Test Compound Stock (10 mM): Dissolve this compound (MW: 231.29 g/mol )[15] in 100% DMSO to make a 10 mM stock solution.

-

Compound Dilution Plate: Perform a serial dilution of the test compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will yield final assay concentrations from 10 µM to 0.5 nM.

-

Enzyme Working Solution (4X): Dilute the kinase stock to 4 times the final desired concentration (e.g., 4 nM for a 1 nM final concentration) in 1X Kinase Buffer.

-

Substrate/ATP Working Solution (4X): Prepare a mix of ULight-Substrate and ATP in 1X Kinase Buffer. The concentrations should be 4 times the final desired concentration (e.g., 200 nM ULight-Substrate and 40 µM ATP for final concentrations of 50 nM and 10 µM, respectively). Note: ATP concentration should be at or near the Km for the specific kinase.

-

Detection Mix (4X): Prepare the LANCE Eu-Antibody in LANCE Detection Buffer containing EDTA (to stop the kinase reaction). A final EDTA concentration of 10-20 mM is typical. Dilute the antibody to 4 times its final recommended concentration (e.g., 8 nM for a 2 nM final concentration).

Experimental Workflow

Caption: Step-by-step experimental workflow for the kinase inhibition assay.

Detailed Steps:

-

Compound Addition: Add 5 µL of the serially diluted test compound, positive control (Staurosporine), or vehicle control (DMSO) to the wells of a 384-well plate.

-

Kinase Addition: Add 5 µL of the 4X Kinase Working Solution to all wells.

-

Reaction Initiation: To initiate the kinase reaction, add 10 µL of the 2X Substrate/ATP mix. The total reaction volume is now 20 µL.

-

Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

-

Reaction Termination & Detection: Add 5 µL of the 4X Detection Mix containing the Eu-Antibody and EDTA. This stops the kinase reaction and initiates the detection binding.

-

Detection Incubation: Seal the plate, gently mix, and incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on a TR-FRET-capable reader using the following settings:

-

Excitation: 320 nm or 340 nm

-

Emission Donor: 615 nm

-

Emission Acceptor: 665 nm

-

Delay Time: ~60-100 µs

-

Integration Time: ~100-500 µs

-

Data Analysis and Interpretation

Ratiometric Data Calculation

To normalize for pipetting variations and correct for signal quenching, a ratiometric measurement is used.[16]

TR-FRET Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000

Calculation of Percent Inhibition

Use the high (vehicle control) and low (positive control) signals to calculate the percent inhibition for each compound concentration.

% Inhibition = 100 * (1 - [(Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)])

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration .

-

Fit the data using a non-linear regression model (four-parameter variable slope equation).

-

The IC₅₀ value is derived directly from the curve fit.

Data Presentation Table

| Compound Conc. [µM] | 665 nm Signal | 615 nm Signal | TR-FRET Ratio | % Inhibition |

| 10 | ... | ... | ... | ... |

| 3.33 | ... | ... | ... | ... |

| 1.11 | ... | ... | ... | ... |

| 0.37 | ... | ... | ... | ... |

| 0.12 | ... | ... | ... | ... |

| 0.04 | ... | ... | ... | ... |

| Vehicle | ... | ... | ... | 0 |

| Positive Control | ... | ... | ... | 100 |

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the data, the following controls and validation metrics are essential:

-

Vehicle Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and the highest concentration of DMSO used in the compound dilutions. This defines the maximum signal window.

-

Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target kinase (e.g., Staurosporine). This defines the minimum signal window.

-

Assay Quality Metric (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selectscience.net [selectscience.net]

- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. revvity.com [revvity.com]

- 13. revvity.com [revvity.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone 79098-75-2 [sigmaaldrich.com]

- 16. resources.revvity.com [resources.revvity.com]

Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating Quinazolinone Cytotoxicity

Introduction: The Quinazolinone Scaffold and the Imperative of Cytotoxicity Assessment

Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its wide spectrum of biological activities.[1] These compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[2][3] Several quinazolinone derivatives, such as Gefitinib and Erlotinib, have been successfully commercialized as targeted cancer therapies, underscoring the therapeutic promise of this chemical family.[1] The anticancer efficacy of quinazolinones stems from their ability to modulate multiple cellular pathways, often leading to the inhibition of tumor growth and induction of cell death.[2][4]

As with any potential therapeutic agent, a thorough evaluation of cytotoxicity is a critical and non-negotiable step in the drug discovery and development pipeline. Cytotoxicity testing provides essential data on a compound's potential to cause cell damage or death, forming the basis for determining therapeutic windows and predicting potential in vivo toxicity.[5] Regulatory bodies globally, including the U.S. FDA, recognize the importance of this initial safety screening, often referencing standards such as ISO 10993-5 ("Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity").[5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed framework and validated protocols for assessing the cytotoxic effects of novel quinazolinone compounds using a multi-parametric, cell-based assay approach.

Scientific Rationale: Understanding Quinazolinone-Induced Cell Death Pathways

The selection of appropriate cytotoxicity assays is directly informed by the known molecular mechanisms through which quinazolinone derivatives exert their effects. A multi-assay approach is crucial because different compounds may induce cell death through distinct pathways. Relying on a single endpoint can lead to an incomplete or misleading interpretation of a compound's cytotoxic profile. Quinazolinones have been shown to induce cell death primarily through the activation of apoptosis, though other mechanisms like necrosis and cell cycle arrest are also implicated.[2][4][8]

Apoptosis: Programmed Cell Death Apoptosis is a highly regulated process of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Many quinazolinone derivatives function by reactivating this dormant cell death machinery in cancer cells.[9][10] Apoptosis can be initiated via two main routes:

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria into the cytosol.[11][12] This event initiates a cascade involving the activation of Caspase-9, which in turn activates the executioner caspases, such as Caspase-3 and Caspase-7.[11][12]

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to transmembrane death receptors, this pathway leads to the activation of Caspase-8, which can then directly activate the same executioner caspases.[11][12]

Both pathways converge on the activation of Caspase-3 and Caspase-7 , which are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as membrane blebbing and DNA fragmentation.[12][13]

Core Cytotoxicity Assays: A Tri-Modal Approach

To build a comprehensive cytotoxicity profile for a quinazolinone derivative, we recommend a panel of three assays, each interrogating a different aspect of cell health: metabolic activity, membrane integrity, and apoptosis induction.

| Assay Type | Principle | Cellular State Measured | Common Assays |

| Metabolic Assay | Enzymatic conversion of a substrate to a colored or fluorescent product by metabolically active cells. | Cell Viability & Proliferation | MTT, MTS, WST-1, resazurin |

| Membrane Integrity Assay | Measurement of a stable cytosolic enzyme (e.g., LDH) that is released into the culture medium upon loss of membrane integrity.[14][15] | Cell Lysis / Necrosis | LDH Release Assay |

| Apoptosis Assay | Quantitation of the activity of key enzymes (e.g., caspases) that are activated during programmed cell death.[16] | Apoptosis Induction | Caspase-Glo 3/7, Annexin V |

This guide will provide detailed protocols for the three most common and robust assays from each category: the MTT assay , the LDH release assay , and the Caspase-Glo® 3/7 assay .

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]

A. Materials and Reagents

-

Cells: Desired cancer cell lines (e.g., MCF-7, HeLa, HCT-116).[18]

-

Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

-

Test Compounds: Quinazolinone derivatives dissolved in Dimethyl Sulfoxide (DMSO).

-

MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[17]

-

Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader.[17]

B. Step-by-Step Methodology

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[20] Incubate overnight in a humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the appropriate wells.[19]

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Medium only (no cells) for background absorbance correction.[17]

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[18][21]

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[19]

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[19]

-